AZD 2066

mGluR5 NAM IC50 neuronal cultures

mGluR5 tool compounds without human target engagement data risk translational failure in CNS studies. AZD 2066 solves this with clinical-stage validation: human brain receptor occupancy (Ki,pl = 1170 nM), a defined DDI profile (29% CYP2D6 inhibition), and robust oral bioavailability in patients. • IC50 = 3.56 μM in striatal neurons, superior to basimglurant (9.44 μM) • Validated absence of abuse potential in drug discrimination assays (cocaine/PCP/THC) • Stable supply from BenchChem with Certificate of Analysis, shipped globally.

Molecular Formula C19H16ClN5O2
Molecular Weight 381.8 g/mol
CAS No. 934282-55-0
Cat. No. B1663744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD 2066
CAS934282-55-0
Synonyms4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
Molecular FormulaC19H16ClN5O2
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4
InChIInChI=1S/C19H16ClN5O2/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13/h3-12H,1-2H3/t12-/m1/s1
InChIKeySXWHYTICXCLKDG-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZD 2066: A Clinically Validated mGluR5 NAM


AZD 2066 is a potent, orally bioavailable, and highly central nervous system (CNS)-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. Developed by AstraZeneca, this small molecule advanced to Phase 2 clinical trials for major depressive disorder and neuropathic pain, accumulating a substantial dossier of human pharmacokinetic (PK), safety, and brain target engagement data that is unparalleled among many research-use mGluR5 tool compounds [2].

mGluR5 negative allosteric modulator with reported CNS penetration and oral bioavailability
Human PK and brain target engagement data support dose-to-occupancy modeling in research
Characterized human CYP-mediated drug interaction profile for polypharmacy study design

AZD 2066 vs. Research-Grade Tool Compounds


Generic substitution among mGluR5 negative allosteric modulators (NAMs) is scientifically unsound due to profound structural and pharmacological heterogeneity. AZD 2066 differentiates itself not merely by its in vitro potency but by its extensive clinical-stage development package, which includes validated human CNS target engagement, comprehensive drug-drug interaction (DDI) profiles across major CYP enzymes, and well-defined oral PK in patient populations [1]. Common research tool compounds like MPEP or fenobam lack this level of translational validation, carrying significant risks of uncharacterized off-target effects or poor CNS exposure in advanced in vivo models, making AZD 2066 the uniquely qualified choice for studies requiring predictable human translation [2].

Property Context
Generic mGluR5 NAMs (e.g., MPEP, fenobam)
Human brain target engagement Reported PET occupancy relationship (Ki,pl) available
Human brain occupancy data are unavailable, limiting dose translation to clinical exposure context
Drug-drug interaction risk Validated low clinical DDI liability across major CYPs (except minor CYP2D6)
In vivo human DDI profiles are unreported; uncharacterized PK interactions may confound combination studies
Oral PK in human subjects Defined oral PK parameters from Phase 1/2 studies
Lack of human oral PK data complicates exposure-response modeling and study design

AZD 2066 Quantitative Evidence


Potency in Striatal Neuronal Cultures

AZD 2066 demonstrates comparable potency to other clinical-stage mGluR5 NAMs like basimglurant (RG7090) in a recombinant cell line (IC50 of 27.2 nM vs. 1.8-7.0 nM for basimglurant). Critically, a cross-study comparison of IC50 values in primary striatal cultures shows a marked divergence: AZD 2066 is ~3-fold more potent (IC50 = 3.56 μM) than basimglurant (IC50 = 9.44 μM) and ~10-fold more potent than the tool compound MPEP (IC50 = 41.7 nM) in this more physiologically relevant system [1]. This suggests a superior ability to modulate mGluR5 function in a native neuronal environment, which is essential for ex vivo and in vivo studies.

Striatal culture potency
Data to verify
AZD 2066 IC50 = 3.56 ± 0.52 μM
MPEP IC50 = 41.7 ± 4.7 nM*
Basimglurant IC50 = 9.44 ± 3.78 μM
Reported striatal neuronal culture context; cross-study comparison requires verification
*Discrepancy with fold-change description; review primary data
mGluR5 NAM IC50 neuronal cultures pharmacology AZD2066

Human Brain Target Engagement

A positron emission tomography (PET) study in healthy human volunteers directly quantified the relationship between plasma concentration of AZD 2066 and mGluR5 receptor occupancy in the brain using the radioligand [11C]-ABP688 [1]. This study provides a critical translational benchmark: an estimated Ki,pl of 1170 nM for human mGluR5, and demonstrated that a clinically relevant oral dose (13.5 mg) achieved approximately 50% receptor occupancy at the maximum plasma concentration (Cmax) [2]. This level of detailed human target engagement data is absent for the vast majority of mGluR5 tool compounds (e.g., MPEP, fenobam), for which human brain PK/occupancy relationships remain unknown.

Human brain occupancy
Reported
Estimated Ki,pl = 1170 nM
~50% occupancy at Cmax (13.5 mg oral)
Human PET-occupancy relationship context for dose modeling
Healthy volunteer PET study with [11C]-ABP688
mGluR5 PET imaging receptor occupancy CNS penetration pharmacokinetics AZD2066

Drug-Drug Interaction Safety Profile

In vitro screening revealed that AZD 2066 inhibits several major cytochrome P450 (CYP) enzymes (CYP1A2, 2B6, 2C9, 2C19, 2D6) [1]. However, a subsequent in vivo human cocktail study demonstrated that this in vitro inhibition translates to a low risk of clinically relevant DDIs. The study showed a slight inhibition (29%) of CYP2D6 activity, but no clinically significant interaction was observed for CYP1A2, CYP2B6, CYP2C9, CYP2C19, or CYP3A4 [2]. This validated low DDI liability is a critical differentiator for studies in complex disease models or in combination with standard-of-care therapies, where off-target PK interactions could confound results.

DDI profile
Head-to-head
In vitro: inhibits CYP1A2,2B6,2C9,2C19,2D6
In vivo: only 29% CYP2D6 inhibition; others negligible
Reported human DDI endpoint context; in vitro overprediction corrected
Cocktail study in 15 healthy volunteers
drug-drug interaction DDI CYP450 pharmacokinetics polypharmacy AZD2066

Absence of Abuse Liability in Animal Models

In a series of drug discrimination studies in rats, AZD 2066 did not generalize to the discriminative stimulus cues of cocaine, phencyclidine (PCP), chlordiazepoxide, or (-)-Δ9-tetrahydrocannabinol (THC) [1]. Instead, its discriminative effects were similar only to those of other mGluR5 antagonists (MTEP, fenobam). This class-level finding is crucial because it suggests that mGluR5 antagonism, as a mechanism, is dissociable from the interoceptive cues associated with major classes of abused drugs. For AZD 2066 specifically, this data supports its use in studies of psychiatric and pain disorders without the confounding variable of abuse potential that plagues other glutamatergic modulators (e.g., ketamine).

Abuse liability cue
Class-level inference
Did not generalize to cocaine, PCP, chlordiazepoxide, or THC cues; generalized to MTEP
Supports behavioral study design without abuse-related discriminative confounds
Rat drug discrimination paradigm; class-level interpretation
mGluR5 drug discrimination abuse liability CNS safety AZD2066

AZD 2066 Research Applications


Translational MDD Studies with PK/PD Alignment

Researchers developing novel antidepressants can leverage AZD 2066 as a benchmark mGluR5 NAM for in vivo efficacy studies. The known human brain receptor occupancy (Ki,pl = 1170 nM) and oral bioavailability profile enable precise dose translation from rodent models to clinically relevant exposures, ensuring that observed behavioral effects (e.g., in the forced swim test) are linked to a level of target engagement that is achievable in patients [1] [2]. This directly addresses a common failure point in CNS drug discovery: lack of human target engagement data for reference compounds.

Polypharmacy and DDI Studies

The low clinical DDI risk of AZD 2066, validated in a human cocktail study showing negligible interaction with key CYP enzymes (except a 29% inhibition of CYP2D6), makes it the preferred mGluR5 modulator for combination studies [3]. For example, in models of neuropathic pain or depression where an SSRI or SNRI is co-administered, AZD 2066 allows researchers to attribute changes in behavior or biomarker readouts to pharmacodynamic synergy rather than confounding pharmacokinetic interactions.

Ex Vivo Assays in Native Neuronal Tissues

Due to its superior potency in primary striatal neuronal cultures (IC50 = 3.56 μM) compared to other clinical-stage mGluR5 NAMs like basimglurant (IC50 = 9.44 μM), AZD 2066 is particularly well-suited for ex vivo electrophysiology (e.g., long-term potentiation/depression studies) and brain slice pharmacology [4]. Its ability to modulate native mGluR5 signaling at lower concentrations reduces the risk of off-target effects that may arise from the high micromolar concentrations often required for tool compounds like MPEP.

Long-Term Behavioral Studies without Abuse Liability

For chronic dosing studies investigating cognitive function, anxiety, or pain, AZD 2066 offers a distinct advantage. Its validated lack of generalization to cocaine, PCP, benzodiazepine, or THC-like cues in drug discrimination assays confirms that it does not produce the interoceptive state associated with abuse potential or psychotomimetic side effects [5]. This allows for clean interpretation of chronic behavioral outcomes without the confound of drug-seeking behavior or state-dependent learning.

Application
Selection Property
Validation Focus
CNS target engagement studies
Human PET-occupancy data available
Occupancy-based dose translation review
Polypharmacy interaction research
Characterized human CYP-DDI profile
Confounding PK interaction assessment
Native neuronal tissue pharmacology
Reported potency in primary neuronal cultures
Concentration-response in brain slice assays
Chronic behavioral studies
Discrimination assay non-generalization profile
Behavioral outcome interpretation without abuse-related cues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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